molecular formula C11H14ClNO B404940 N-(3-chloropropyl)-2-methylbenzamide

N-(3-chloropropyl)-2-methylbenzamide

Cat. No.: B404940
M. Wt: 211.69g/mol
InChI Key: NKQRWGZEJITGBT-UHFFFAOYSA-N
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Description

N-(3-Chloropropyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to a 3-chloropropylamine moiety. For example, describes the synthesis of N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide via coupling 2-methylbenzoyl chloride with an amine under nitrogen atmosphere . Similarly, this compound can be synthesized by reacting 2-methylbenzoyl chloride with 3-chloropropylamine, followed by purification via column chromatography or recrystallization.

Its chlorine substituent may enhance electrophilicity, enabling participation in nucleophilic substitution reactions, while the benzamide group provides stability and hydrogen-bonding capacity .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69g/mol

IUPAC Name

N-(3-chloropropyl)-2-methylbenzamide

InChI

InChI=1S/C11H14ClNO/c1-9-5-2-3-6-10(9)11(14)13-8-4-7-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)

InChI Key

NKQRWGZEJITGBT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCCCCl

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCCl

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Differences : Replaces the chloropropyl group with a hydroxyl-containing tertiary alcohol chain.
  • Properties and Applications: The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, making it suitable for coordination chemistry (e.g., as an N,O-bidentate ligand in metal-catalyzed C–H functionalization) .
  • Synthesis : Both compounds are synthesized via benzoyl chloride-amine coupling, but the hydroxylated analog requires post-reduction or protection/deprotection steps .

N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide

  • Structural Differences: Features an anthraquinone backbone instead of a chloropropyl chain.
  • Properties and Applications: The anthraquinone moiety enables π-π stacking and redox activity, useful in organic electronics or dye synthesis. The chloropropyl chain in N-(3-chloropropyl)-2-methylbenzamide lacks such aromaticity but provides a reactive site for further functionalization (e.g., alkylation or cross-coupling) .

Flutolanil (N-(3-Isopropoxyphenyl)-2-trifluoromethylbenzamide)

  • Structural Differences : Contains a trifluoromethyl group and isopropyloxy substituent instead of chloropropyl and methyl groups.
  • Properties and Applications :
    • Flutolanil is a commercial fungicide; its trifluoromethyl group enhances metabolic stability and bioactivity .
    • The chloropropyl group in this compound may confer different bioactivity due to altered lipophilicity and electrophilicity. Chlorine’s higher electronegativity could increase interaction with biological targets compared to fluorine .

N-(3-Chloropropyl)-2-phenylethylamine

  • Structural Differences : An amine derivative rather than a benzamide.
  • Properties and Applications: Acts as a prodrug, releasing 2-phenylethylamine (PEA) in the brain via enzymatic dealkylation. The benzamide analog, however, would exhibit greater metabolic stability due to the amide bond’s resistance to hydrolysis .

Key Comparative Data Table

Compound Key Substituents Molecular Weight (g/mol) Applications Reactivity Highlights
This compound 3-Chloropropyl, 2-methylbenzamide ~227.7 (estimated) Prodrugs, directing groups Electrophilic Cl, stable amide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-tertiary alcohol ~237.3 Metal catalysis, ligands Hydrogen-bond donor
Flutolanil Trifluoromethyl, isopropoxy 323.3 Fungicide Metabolic stability, lipophilicity
N-(3-Chloropropyl)-2-phenylethylamine Chloropropyl, phenylethylamine 197.7 CNS prodrug Enzymatic dealkylation

Research Findings and Implications

  • Synthetic Flexibility : The chloropropyl chain in this compound allows modular synthesis, similar to ’s use of 3-chloropyrazine derivatives in coupling reactions .
  • Directing Group Utility : Unlike hydroxylated analogs (), the chlorine substituent may facilitate C–H activation in catalysis by serving as a transient directing group or leaving group .
  • Toxicity Considerations: Chlorinated alkyl chains, as noted in , may pose environmental hazards (UN3077 classification), necessitating stringent handling protocols .

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